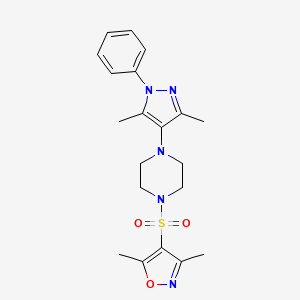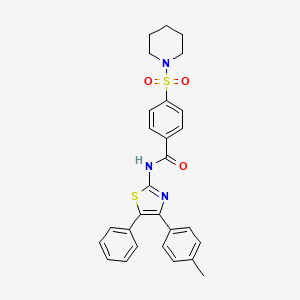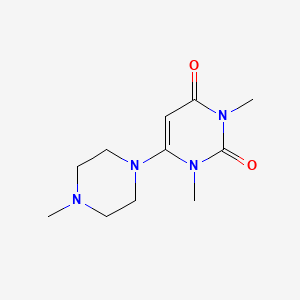
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and methylpiperazino groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution Reactions: The introduction of the dimethyl and methylpiperazino groups can be achieved through nucleophilic substitution reactions. For instance, dimethylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves cyclization to form the pyrimidinedione structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidinediones with various alkyl or aryl groups.
Scientific Research Applications
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Cellular Pathways: Affecting various cellular pathways involved in cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the methylpiperazino group.
6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione: Lacks the dimethyl groups.
Uniqueness
1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both dimethyl and methylpiperazino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,3-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-12-4-6-15(7-5-12)9-8-10(16)14(3)11(17)13(9)2/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDTCDQCUXRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)
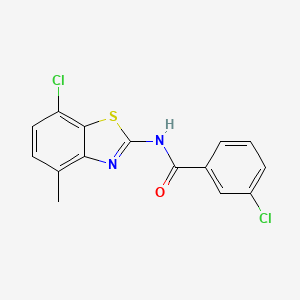
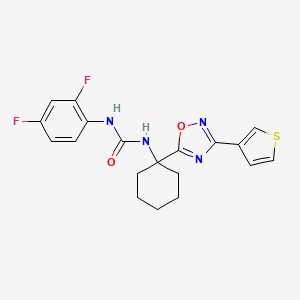

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)
![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)
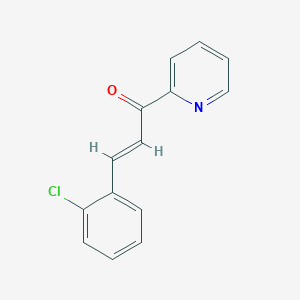
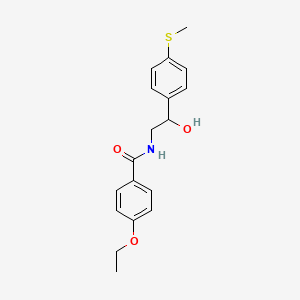
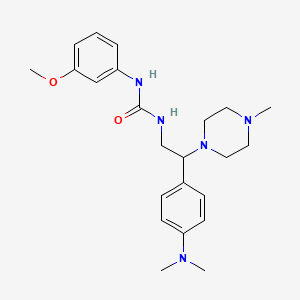
![2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2373779.png)
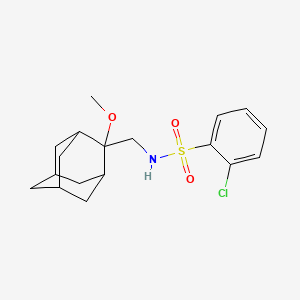
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
